molecular formula C14H14ClNO2 B1270243 Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate CAS No. 56824-88-5

Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate

Cat. No. B1270243
CAS RN: 56824-88-5
M. Wt: 263.72 g/mol
InChI Key: YOXOUHZNQVMBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline derivatives, including Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate, often involves catalytic processes and reactions under specific conditions. One method involves the Gould-Jacobs reaction under microwave-assistance using aluminium metal as a catalyst, optimizing conditions to achieve high yields of the product (Song Bao-an, 2012). Another approach described involves the Friedländer reaction facilitated by chlorotrimethylsilane, leading to the synthesis of poly-functionalized quinolines (Yang Li et al., 2020).

Molecular Structure Analysis

The molecular structure of related quinoline derivatives is characterized by NMR spectroscopy and X-ray diffraction techniques. For instance, the structure of Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate was determined, showing the ethyl carboxylate substituent inclined to the hexahydroquinoline ring system by 85.1°, indicating a significant conformational arrangement (Gibran Rodriguez-Vega et al., 2019).

Chemical Reactions and Properties

Quinolines undergo various chemical reactions, including cyclocondensation, halogenation, and nucleophilic substitution, providing a pathway to synthesize a wide range of derivatives. A study on the reaction of ethyl 1-alkyl-substituted 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride revealed the formation of chloro derivatives, showcasing the reactivity of such compounds (I. Ukrainets et al., 2009).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate and similar compounds have been synthesized using various methods. For instance, a study detailed the synthesis of Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate using aluminium metal as a catalyst, demonstrating a high product yield of 94.2% (Song Bao-an, 2012).
  • NMR Spectroscopy : NMR spectroscopy has been extensively used for structural analysis of similar compounds. A study reported the synthesis of various ethyl 1,4‐dihydro‐1‐ethyl‐4‐oxoquinoline‐3‐carboxylate derivatives and their thorough analysis using 1H, 13C, and 19F NMR spectra (B. Podányi et al., 1996).

Potential Antibacterial Applications

  • Antibacterial Properties : Research has shown that compounds like Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate possess potential antibacterial properties. For instance, ethyl-2-chloroquinoline-3-carboxylates demonstrated moderate in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera (V. Krishnakumar et al., 2012).

Chemical Reactions and Conversions

  • Chemical Conversions : These compounds undergo various chemical reactions, leading to the formation of new derivatives. A study explored the conversion of Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate into different products under specified conditions (Guo Hui, 1991).

Potential Myorelaxant Activity

  • Myorelaxant Effects : Derivatives of Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate have been studied for their potential myorelaxant activity. A study synthesized hexahydroquinoline derivatives and screened them for their myorelaxant and potassium channel opening activities (M. Gündüz et al., 2008).

Novel Synthesis Techniques

  • Isoquinoline Ring Synthesis : Research has explored new synthesis techniques for related compounds. For example, a study demonstrated a novel synthesis of the isoquinoline ring using ethyl N,N-dimethyl-1,2,3,4-tetrahydroisoquinolinium-3-carboxylate (N. Barr et al., 1983).

Other Chemical Studies

  • Chemical Behavior under Various Conditions : Further studies have been conducted on the behavior of similar compounds under different chemical conditions. For instance, a study explored the behavior of ethyl esters of chloro-substituted quinoline-3-carboxylic acids under conditions of alkaline and acidic hydrolysis (I. Ukrainets et al., 1995).

Safety And Hazards

This compound is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-4-18-14(17)11-7-16-13-9(3)8(2)5-6-10(13)12(11)15/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXOUHZNQVMBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363288
Record name ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate

CAS RN

56824-88-5
Record name ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.